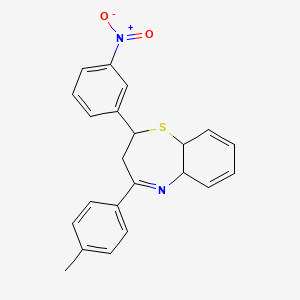

4-(4-Methylphenyl)-2-(3-nitrophenyl)-2,3,5a,9a-tetrahydro-1,5-benzothiazepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(4-Methylphenyl)-2-(3-nitrophenyl)-2,3,5a,9a-tetrahydro-1,5-benzothiazepine" is a derivative of the benzothiazepine class, which is a heterocyclic compound containing a benzene ring fused to a seven-membered ring with nitrogen and sulfur atoms. This class of compounds has been the subject of various studies due to their potential pharmacological properties and their interesting chemical characteristics.

Synthesis Analysis

The synthesis of benzothiazepine derivatives can be achieved through different methods. One approach is the one-pot synthesis method, which involves the reaction of 1,3-diaryl-2-propenones with 2-aminothiophenol in water under neutral conditions catalyzed by sodium dodecyl sulfate (SDS), as described in the synthesis of 1,3-diaryl-2,3-dihydro-1,5-benzothiazepines . Another method involves the directed ortho-lithiation of thiophenols and phenols, followed by a reaction with N,N-bis[(benzotriazol-1-yl)methyl]amines as 1,3-biselectrophile synthons, which can lead to the formation of 2,3,4,5-tetrahydro-1,3-benzothiazepines .

Molecular Structure Analysis

The molecular structure of benzothiazepine derivatives can vary significantly depending on the substituents and the stereochemistry of the compound. For instance, the crystal structures of cis- and trans-isomers of 2-(p-nitrophenyl)-4-methyl-2,3,4,5-tetrahydro-(1,5)-benzothiazepines have been determined, showing that the cis-isomer adopts a quasi-chair conformation, while the trans-isomer adopts a quasi-twisted boat conformation . Additionally, the crystal structure of diastereomers of 4-(2-hydroxyphenyl)-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepine reveals the presence of two different conformers within the same crystal .

Chemical Reactions Analysis

Benzothiazepine derivatives can undergo various chemical reactions. The presence of functional groups such as nitro, alkoxy, or thioalkyl groups can influence the chemoselectivity of these reactions. For example, in the synthesis of 1,3-diaryl-2,3-dihydro-1,5-benzothiazepines, substrates with such groups did not undergo competitive aromatic nucleophilic substitution, reduction, or dealkylation, indicating a high level of chemoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazepine derivatives are influenced by their molecular structure. The crystallographic parameters, such as the space group, unit cell dimensions, and density, can be determined through crystallographic studies. For example, the cis-isomer of a 2-aryl-4-methyl benzothiazepine derivative has an orthorhombic crystal form with specific crystallographic parameters, and the trans-isomer has a monoclinic form with its own unique parameters . The bond distances within the molecules, such as S-C, N-C, and C-C, are also critical in defining the stability and reactivity of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation in Medicinal Chemistry

A series of compounds related to 1,5-benzothiazepines, including those with structures similar to 4-(4-Methylphenyl)-2-(3-nitrophenyl)-2,3,5a,9a-tetrahydro-1,5-benzothiazepine, have been synthesized and evaluated for their anticonvulsant activity. This demonstrates the potential of these compounds in medicinal chemistry, particularly in the development of new anticonvulsant agents (Garg et al., 2010).

Structural Studies and Physicochemical Analysis

Research on the synthesis of previously unknown 1,5-benzothiazepines containing nitro groups highlights the importance of structural and physicochemical analysis in understanding these compounds. This includes studies on compounds like 4-methyl-3-nitro-2-phenyl-2,3-dihydro-1,5-benzothiazepine, which provide valuable insights into the geometrical and structural parameters of such molecules (Berestovitskaya et al., 2011).

Novel Synthesis Methods

Innovative synthesis methods for creating fused heterocyclic compounds derived from 1,5-benzothiazepines have been developed. These methods are crucial for advancing the understanding and application of complex molecules like 4-(4-Methylphenyl)-2-(3-nitrophenyl)-2,3,5a,9a-tetrahydro-1,5-benzothiazepine (Khodairy et al., 2013).

Antibacterial Potential

Research has shown that the 1,5-benzothiazepine moiety exhibits various biological activities, indicating the potential for these compounds in pharmaceutical chemistry. This suggests that derivatives of 4-(4-Methylphenyl)-2-(3-nitrophenyl)-2,3,5a,9a-tetrahydro-1,5-benzothiazepine may have antibacterial properties (Bairwa & Sharma, 2016).

Cyclization and Rearrangement Studies

Studies on the cyclization and rearrangement of related compounds demonstrate the chemical versatility of 1,5-benzothiazepines. Understanding these processes can lead to the development of new synthetic methods and novel compounds (Bates & Li, 2002).

Eigenschaften

IUPAC Name |

4-(4-methylphenyl)-2-(3-nitrophenyl)-2,3,5a,9a-tetrahydro-1,5-benzothiazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2S/c1-15-9-11-16(12-10-15)20-14-22(17-5-4-6-18(13-17)24(25)26)27-21-8-3-2-7-19(21)23-20/h2-13,19,21-22H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIHDRLMICWHIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3C=CC=CC3SC(C2)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylphenyl)-2-(3-nitrophenyl)-2,3,5a,9a-tetrahydro-1,5-benzothiazepine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[({3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}amino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2507049.png)

![4-[5-(2,3-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2507051.png)

![Benzyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2507052.png)

![N-[(5-Fluoro-2-methylphenyl)methyl]-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)prop-2-enamide](/img/structure/B2507053.png)

![[1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol](/img/structure/B2507054.png)

![Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2507056.png)

![Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B2507058.png)

![2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2507063.png)

![N-(2-acetylphenyl)-2-[[5-(2-ethoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2507064.png)

![(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone](/img/structure/B2507065.png)

![4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2507066.png)